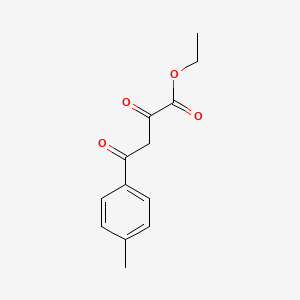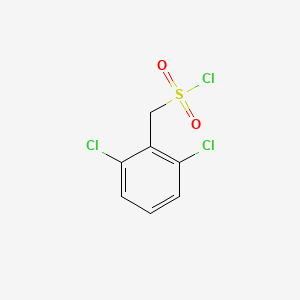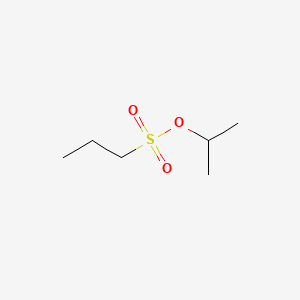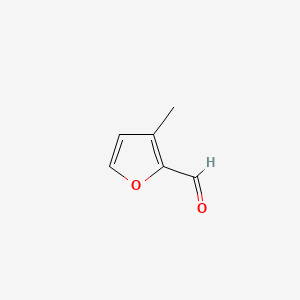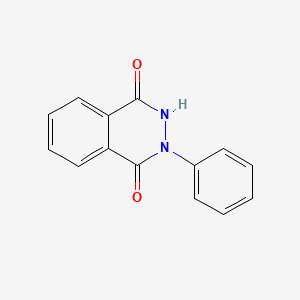
2-Phenyl-2,3-dihydrophthalazine-1,4-dione
Übersicht
Beschreibung
2-Phenyl-2,3-dihydrophthalazine-1,4-dione, also known as PDP, is a heterocyclic compound that has gained significant attention due to its potential applications in various fields of scientific research. PDP is a cyclic imide derivative that possesses a unique structural framework, which makes it an ideal candidate for the development of new drugs, catalysts, and materials.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
PDHP has been identified as having potential anti-inflammatory properties. This application is significant because inflammation is a biological response to harmful stimuli and is a component of many diseases. PDHP could be used to develop new anti-inflammatory drugs that may be more effective or have fewer side effects than current medications .
Antibacterial Properties
Research indicates that PDHP exhibits antibacterial activity. This is particularly important in the era of antibiotic resistance, as new antibacterial agents are urgently needed. PDHP could lead to the development of novel antibiotics that can combat resistant strains of bacteria .
Anticancer Activity
PDHP has shown promise in the fight against cancer, with studies indicating its effectiveness against certain types of cancer cells, such as osteosarcoma and glioma. The development of new anticancer drugs from PDHP could provide alternative treatments for patients and may improve survival rates .
Cardiovascular Disease Management
PDHP derivatives have been explored for their potential in managing cardiovascular diseases. Given the global burden of cardiovascular conditions, PDHP could contribute to the creation of new therapies that help manage heart diseases more effectively .
Anticonvulsant Effects
PDHP derivatives have been synthesized and evaluated for their anticonvulsant activities. This is crucial for the treatment of epilepsy, a condition affecting millions worldwide. PDHP could be the basis for new antiepileptic drugs that are safer and more effective than existing options .
Agrochemical Applications
The agrochemical industry could benefit from the properties of PDHP, as it has shown activities that could be applied in this field. Developing new agrochemicals from PDHP could lead to more effective pest control methods and potentially increase agricultural productivity .
Wirkmechanismus
Target of Action
2-Phenyl-2,3-dihydrophthalazine-1,4-dione (PDHP) is a pyridazine derivative that has been found to possess many biological properties . It has been reported to have very significant biological activities against osteosarcoma , glioma , hypolipidemic , and bacterials . It has also been suggested as a promising inhibitor of VEGFR2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
It is believed that pdhp interacts with its targets, such as vegfr2, leading to inhibition of the target’s function . This interaction can result in changes in cellular processes, such as inhibition of angiogenesis in the case of VEGFR2 inhibition .
Biochemical Pathways
PDHP affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting VEGFR2, it can affect the VEGF signaling pathway, which plays a key role in angiogenesis . The inhibition of this pathway can lead to reduced blood vessel formation, which is particularly relevant in the context of cancer treatment, where angiogenesis is a critical process for tumor growth and metastasis .
Pharmacokinetics
It has been suggested that pdhp exhibits good drug-likeness parameters , indicating that it may have favorable ADME properties. These properties can impact the bioavailability of PDHP, influencing its efficacy and safety profile.
Result of Action
The result of PDHP’s action is the modulation of the activity of its targets, leading to changes in the associated cellular processes. For example, the inhibition of VEGFR2 can lead to reduced angiogenesis , which can potentially slow down tumor growth in cancerous conditions. Furthermore, PDHP has been reported to have significant biological activities against various conditions, including osteosarcoma, glioma, and bacterial infections .
Action Environment
The action of PDHP can be influenced by various environmental factors. For instance, the pH value of the environment can affect the selectivity and yield of PDHP synthesis . Moreover, the reaction of PDHP synthesis in confined microdroplets yields only the important six-membered heterocyclic product PDHP . This suggests that the environment can play a crucial role in the action, efficacy, and stability of PDHP.
Eigenschaften
IUPAC Name |
3-phenyl-2H-phthalazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(15-13)10-6-2-1-3-7-10/h1-9H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHORJGJIZSYQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280097 | |
| Record name | 2-phenyl-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2,3-dihydrophthalazine-1,4-dione | |
CAS RN |
5439-98-5 | |
| Record name | 5439-98-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC15447 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenyl-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

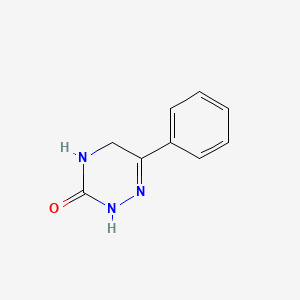
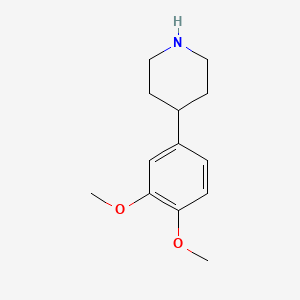

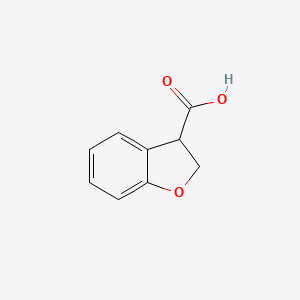
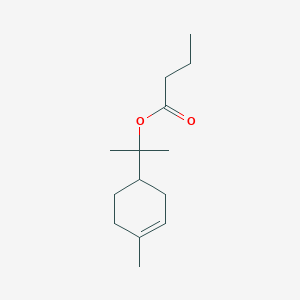

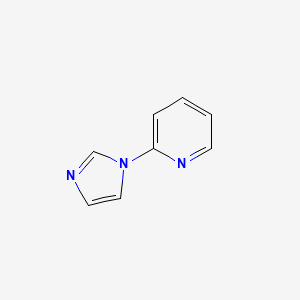
![1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine]](/img/structure/B1594666.png)
